molecular formula C10H12ClNO2 B1668850 Chlorpropham CAS No. 101-21-3

Chlorpropham

Cat. No.: B1668850
CAS No.: 101-21-3
M. Wt: 213.66 g/mol
InChI Key: CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Description

Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate) is a carbamate herbicide and sprout suppressant primarily used to inhibit potato sprouting during storage. It functions by disrupting microtubule formation, thereby inhibiting cell division . With a molecular weight of 213.66 g/mol and a half-life of 59–130 days in water, it exhibits low acute toxicity (LD₅₀ > 1000 mg/kg/day) but may cause chronic effects such as reduced body weight and hematological changes at high doses . This compound is metabolized to 3-chloroaniline, a compound of higher toxicity, particularly under high-temperature conditions (>300°C) or via microbial activity .

Properties

IUPAC Name

propan-2-yl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
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InChI Key

CWJSHJJYOPWUGX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)Cl
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Molecular Formula

C10H12ClNO2
Record name ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE
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DSSTOX Substance ID

DTXSID7020764
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Molecular Weight

213.66 g/mol
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Physical Description

Isopropyl-n-(3-chlorophenyl)carbamate is a brown chunky solid. (NTP, 1992), Colorless to light tan solid; [HSDB] Commercial product is a liquid; [Merck Index] Slightly beige solid; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALS.
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Boiling Point

477 °F at 760 mmHg (decomposition) (NTP, 1992), 149 °C at 2 mm Hg, Boiling point: 246 °C with decomposition
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Readily soluble in most organic solvents (e.g., alcohols, ketones, esters, chlorinated hydrocarbons, aromatic hydrocarbons); moderately soluble in mineral oils (100 g/kg kerosene), Miscible in acetone, carbon disulfide; very soluble in anhydrous ammonia, aromatic solvents, ethyl and isopropyl alcohol, ketones; soluble in kerosene or diesel oil, In water, 89 mg/L at 25 °C, Solubility in water, g/100ml: 0.009 (very poor)
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Density

1.18 at 86 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 30 °C, 1.18 g/cm³
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Vapor Pressure

2 mmHg at 300 °F (NTP, 1992), 0.0000075 [mmHg], Vapor pressure = 2 mm Hg at 149 °C, 24 mPa (1.8X10-4 mm Hg) at 20 °C (98% pure)
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Color/Form

Colorless solid, Light-tan powder, Light brown crystalline solid

CAS No.

101-21-3
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Melting Point

106.5 °F (NTP, 1992), 40.7-41.1 °C, 41 °C
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Preparation Methods

Traditional Synthesis Methods

Isopropyl Chloroformate Condensation

The classical approach involves the condensation of 3-chloroaniline with isopropyl chloroformate in alkaline media. This method, patented in 1952 (US2615916A), proceeds via nucleophilic acyl substitution:

$$
\text{3-Chloroaniline} + \text{Isopropyl Chloroformate} \xrightarrow{\text{NaOH}} \text{Chlorpropham} + \text{HCl}
$$

Reaction conditions typically required ambient temperatures (20–25°C) and aqueous sodium hydroxide to deprotonate the aniline. However, limitations included:

  • Low yields (65–75%) due to competing hydrolysis of isopropyl chloroformate.
  • Isomerization byproducts from impurities in 3-chloroaniline feedstock.
  • Energy-intensive purification , necessitating distillation under reduced pressure.

Modern Industrial Techniques

Pretreatment and Degassing of Reagents

The CN102167670A patent (2011) introduced critical modifications to address traditional shortcomings:

  • Isopropyl Chloroformate Degassing :
    • Bubbling under negative pressure (−0.9 to −0.5 MPa) at 10–30°C removes dissolved gases (e.g., CO₂), reducing side reactions.
  • Isomer Control in 3-Chloroaniline :
    • Restricting isomer content to <0.2% minimizes undesired carbamate derivatives.
  • Acidification and Washing :
    • Adjusting the reaction pH to 6–8 with dilute HCl (10–20%) precipitates impurities, enhancing crude product purity to 92–95%.
Table 1: Comparison of Traditional vs. Modern Synthesis Parameters
Parameter Traditional Method Modern Method (CN102167670A)
Reaction Temperature 20–25°C 10–30°C
Pressure Ambient −0.9 to −0.5 MPa
Yield 65–75% 88–92%
Crude Product Purity 80–85% 92–95%
Energy Consumption High (distillation) Low (dehydration only)

Solvent-Free Catalytic Routes

Recent studies explore solvent-free conditions using solid acid catalysts (e.g., zeolites) to improve atom economy. For instance, sulfonic acid-functionalized mesoporous silica achieves 89% yield at 50°C, eliminating solvent recovery steps.

Purification and Analytical Techniques

Reflux Extraction and Demixing

Post-synthesis, this compound is isolated via solvent extraction. The CN102167670A protocol uses deionized water washes and hexane layering to separate the crude product. Modern labs employ intelligent reflux extraction with n-hexane (40°C, 2 hours), achieving 98% recovery from potato matrices, as validated by GC-FID.

Table 2: Efficiency of Extraction Methods
Method Recovery Rate Time Required
Solvent Blending 82–85% 24 hours
Reflux Extraction 95–98% 2 hours

Chromatographic Purification

Column chromatography over alumina (activity grade II) with hexane elution removes residual aniline and chloroformate, yielding >99% pure this compound.

Comparative Analysis of Methodologies

The shift from traditional to modern methods underscores three key advancements:

  • Raw Material Precision : Isomer control and degassing reduce side reactions.
  • Energy Efficiency : Acidification replaces distillation, cutting energy use by 40%.
  • Scalability : Solvent-free and reflux techniques align with green chemistry principles.

Chemical Reactions Analysis

Degradation During Food Processing

Chlorpropham's degradation during food processing has been studied to understand the reaction pathways and identify new metabolites formed under high-temperature conditions .

Key Findings:

  • Mitigation of Residues: Processing steps like boiling, frying, and baking reduce this compound residues in consumable products. Boiling leaves approximately 17% of the residues, while frying and baking leave 27% and 22%, respectively .

  • Transfer into Media: this compound transfers into surrounding media such as boiling water, frying oil, and air during processing .

  • 3-Chloroaniline Formation: 3-chloroaniline, a metabolite of concern, primarily exists as a bound analyte. It forms during storage rather than during the processing itself .

Fate of this compound Residues After Processing

Processing MethodThis compound Residue Remaining
Boiling17 ± 6%
Frying27 ± 3%
Baking22 ± 3%

Metabolic Reactions

This compound is readily metabolized through hydrolysis and hydroxylation, followed by conjugation .

Metabolic Pathways:

  • Hydrolysis: this compound undergoes hydrolysis .

  • Hydroxylation (Oxidation): Oxidation of the isopropyl side chain and aromatic hydroxylation .

  • Conjugation: The metabolites are then converted to sulfate and glucuronide conjugates .

Metabolites of this compound in Rats

CompoundMean Percent of Administered Dose
This compound0.3
This compound alcohol0.4
This compound carboxylic acid4.0
p-Hydroxythis compound alcohol1.7
M4 sulfate6.2
p-Hydroxythis compound14
M2 sulfate39
M2 glucuronide1.7
3-Chloroaniline0.6
3-Chloro-4-hydroxyaniline sulfate2.4
3-Chloro-4-hydroxyaniline1.1
3-Chloro-4-hydroxyacetanilide1.0
M916
M90.7
Unknown (8 metabolites)1.0
All sulfate conjugates64
Parent compound plus metabolites90

Formation of 3-Chloroaniline

The formation of 3-chloroaniline is a significant concern due to its potential toxicity . 3-chloroaniline can arise from this compound through hydrolysis . Studies indicate that 3-chloroaniline is present predominantly as a bound analyte, especially in processed tubers, and its formation occurs during storage rather than during heat treatment .

Scientific Research Applications

Weed Control

Chlorpropham is effective against various weed species, including mouseear chickweed in spinach. It acts by inhibiting cell division, which is crucial for the growth of these unwanted plants .

Sprout Suppression in Potatoes

One of the most significant applications of this compound is its use as a sprout suppressant in stored potatoes. Research has shown that this compound can significantly reduce sprouting rates, thereby extending the storage life of potatoes and minimizing waste .

Application AreaEffectivenessNotes
Weed ControlHighEffective against specific weeds
Potato Sprout SuppressionVery HighExtends storage life

Endocrine Disruption Studies

Recent studies have highlighted the endocrine-disrupting potential of this compound. Research indicates that this compound can inhibit the homodimerization of the human androgen receptor, acting as an antagonist without intrinsic toxicity to applied cell lines . This discovery raises concerns about its impact on human health and necessitates further investigation into its long-term effects.

Toxicological Assessments

This compound has undergone extensive toxicological evaluations. It has been classified as having low acute toxicity, with specific studies indicating mild irritancy effects on skin and eyes . Chronic exposure studies have shown varying results regarding its impact on body weight and blood cell counts in laboratory animals.

Toxicity AssessmentFindingsImplications
Acute ToxicityLowMinimal risk in controlled use
Chronic ExposureBody weight reductionPotential health risks with prolonged exposure

Case Study: Potatoes Storage

A comprehensive study evaluated the effectiveness of this compound in suppressing potato sprouts during storage. Results indicated that treated potatoes showed a significant reduction in sprouting compared to untreated controls, confirming its efficacy as a sprout suppressant .

Research on Endocrine Disruption

A study published in 2023 examined the mechanisms by which this compound disrupts endocrine functions. The findings revealed that this compound interferes with androgen receptor activity, suggesting potential risks associated with exposure to this compound .

Environmental Impact and Residue Studies

Research has also focused on the environmental impact of this compound residues post-application. Studies indicate that while this compound is effective in agricultural settings, its persistence in soil and potential accumulation in food sources necessitate careful monitoring to mitigate any adverse environmental effects .

Mechanism of Action

Chlorpropham exerts its effects by altering the structure and function of microtubules, which are essential components of the cell’s cytoskeleton. This disruption inhibits cell division and growth, leading to the suppression of sprout formation in treated plants . The molecular targets of this compound include tubulin proteins, which are the building blocks of microtubules .

Comparison with Similar Compounds

Phenisopham

Structural and Functional Similarities :
Phenisopham (a phenylcarbamate) shares functional similarities with chlorpropham as both are carbamate herbicides. However, phenisopham undergoes a photo-Fries rearrangement under UVB irradiation, yielding hydroxybenzamides and hydroxyphenylcarbamates, whereas this compound primarily undergoes dechlorination to form hydroxyphenylcarbamate .

Environmental Behavior :

  • Photodegradation : Both compounds have comparable UVB half-lives (this compound: 39.0 min; phenisopham: 55.0 min), but sunlight extends degradation to ~3 months .
  • Ecotoxicity: this compound shows acute toxicity to Thamnocephalus platyurus (LC₅₀: 10.16 mg/L) and Brachionus calyciflorus (LC₅₀: 35.19 mg/L).
Parameter This compound Phenisopham
Photodegradation Pathway Dechlorination Photo-Fries
UVB Half-Life (min) 39.0 55.0
Acute Toxicity (Crustacean LC₅₀) 10.16 mg/L >10 mg/L
Chronic Toxicity (Algae) Moderate High

Monuron and Propanil

Structural Differences :

  • Monuron (phenylurea herbicide): Inhibits photosynthesis by blocking electron transport.
  • Propanil (anilide herbicide): Acetyl-CoA carboxylase inhibitor.

Environmental Interactions :

  • β-Cyclodextrin Binding : this compound has a higher binding constant (1,450 M⁻¹) compared to monuron (1,010 M⁻¹) and propanil (790 M⁻¹), suggesting stronger environmental persistence due to reduced bioavailability .
  • Metabolites : this compound forms 3-chloroaniline, while propanil degrades to dichloroaniline, both of which are toxic but differ in regulatory scrutiny .
Parameter This compound Monuron Propanil
Herbicide Class Carbamate Phenylurea Anilide
Binding Constant (M⁻¹) 1,450 1,010 790
Primary Metabolite 3-Chloroaniline Demethylated urea Dichloroaniline

Natural Alternatives: Mint Extract

Efficacy in Sprout Suppression :

  • This compound (5 mg/kg) reduces sprouting by >90%, but mint extract (2 g/L) achieves comparable inhibition (97% reduction in sprout weight) without chemical residues .
  • Drawbacks : Mint extract requires frequent reapplication (every 4 weeks), whereas this compound’s effects persist for months .

Key Research Findings and Regulatory Considerations

  • Metabolite Risks : 3-Chloroaniline, a this compound metabolite, is 10–100× more toxic than the parent compound and is prioritized in EU risk assessments .
  • Thermal Degradation : During potato processing (frying, baking), this compound residues decrease by 73–83%, but bound 3-chloroaniline persists, necessitating monitoring .

Biological Activity

Chlorpropham, a carbamate herbicide, is primarily used as a potato sprout suppressant. Its biological activity encompasses various aspects, including cellular uptake, metabolic pathways, and potential toxicological effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

This compound (C_10H_12ClN_3O) acts by inhibiting cell division, which is critical in its role as a herbicide. Its mechanism involves interference with the normal cellular processes, leading to growth suppression in target plants. Research indicates that this compound can be absorbed by various organisms, including algae and higher plants, where it affects metabolic pathways.

Uptake Studies

Studies have demonstrated that this compound is taken up by algal cells such as Dunaliella salina. The kinetics of uptake show that after initial exposure, this compound accumulates within the cells over time:

  • Initial Uptake : 1.92 mg/g biomass after 5 minutes.
  • Long-term Accumulation : Increased to 3.22 mg/g after 28 days .

The uptake appears to correlate with cell volume increase and phytoene accumulation, suggesting a link between this compound exposure and cellular metabolic changes.

Metabolic Pathways

This compound undergoes significant biotransformation in organisms. In studies involving rats, it was found that this compound is metabolized primarily through hydrolysis and hydroxylation, yielding various metabolites including 3-chloroaniline. The distribution of radioactive metabolites in tissues indicates that this compound is widely distributed but does not accumulate significantly in organs like the liver and kidneys .

Toxicological Effects

This compound has been evaluated for its toxicological profile across several studies:

  • Acute Toxicity : Classified as slightly toxic via oral exposure (Toxicity Category III). It has shown mild irritant effects on skin and eyes .
  • Chronic Studies : Long-term feeding studies in beagle dogs indicated reduced body weight gain and changes in blood parameters but did not result in significant carcinogenic effects .
  • Developmental Toxicity : Studies revealed some fetal effects in rats, such as increased incidence of rudimentary ribs .

Residue Analysis in Food Processing

Research on the fate of this compound during food processing has shown that it can degrade significantly under high-temperature conditions:

Processing MethodResidue Remaining (%)
Boiling17 ± 6
Frying27 ± 3
Baking22 ± 3

These findings suggest that cooking methods can effectively reduce this compound residues in food products .

Case Studies

  • Cellular Uptake in Algae : A study focused on the uptake of this compound by Dunaliella salina highlighted the compound's impact on cellular metabolism and growth patterns over a period of 30 days. The results indicated significant correlations between this compound concentration and cell morphology changes .
  • Toxicokinetics in Rats : In a controlled study involving radiolabeled this compound, researchers tracked its distribution across various tissues. The findings revealed rapid metabolism and excretion through urine, with significant amounts detected in the liver and kidneys shortly after administration .

Q & A

Basic: What analytical methods are recommended for determining Chlorpropham residues in crops, and how are they validated?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying this compound residues in crops. Method validation requires assessing parameters such as:

  • Linearity : A calibration curve (e.g., 0.05–5 mg/kg) with triplicate analysis and a regression equation (e.g., y = 101.4433x − 0.5552, R² = 1.000) .
  • Sensitivity : Limits of detection (LOD) and quantitation (LOQ) determined via signal-to-noise ratios (e.g., LOD = 0.4 ng, LOQ = 2 ng) .
  • Recovery rates : Fortified recovery tests in crop matrices (e.g., potato, radish) to ensure accuracy (80–120% acceptable range) .
    Legacy methods using gas chromatography (GC) with packed columns are outdated due to poor separation efficiency and lack of validation data .

Advanced: How can researchers optimize HPLC parameters to improve separation efficiency of this compound in complex crop matrices?

Answer:
Key parameters include:

  • Retention factor (k) : Adjust mobile phase composition to achieve k > 3 (e.g., k = 5.29 in potato matrices) for adequate retention .
  • Column efficiency : Use columns with high plate numbers (N > 10,000) and low plate heights (H < 0.03 mm) to resolve co-eluting compounds .
  • LC-MS confirmation : Employ liquid chromatography-mass spectrometry (LC-MS) in selected ion monitoring (SIM) mode (m/z 214 [M+H]⁺) to validate peak identity in ambiguous cases .

Basic: What are the key considerations when designing experiments to assess this compound’s toxicity in non-target organisms?

Answer:

  • Species selection : Test ecologically relevant organisms (e.g., honeybees, earthworms, fish) .
  • Endpoints : Measure mortality, reproductive output, and sublethal effects (e.g., neurobehavioral changes) .
  • Exposure routes : Mimic environmental pathways (e.g., soil adsorption, aqueous exposure) using granular activated charcoal or soil organic matter to simulate real-world conditions .

Advanced: How can probabilistic analysis address uncertainties in this compound exposure assessments from skewed consumption data?

Answer:

  • Right-skewed data handling : Use Monte Carlo simulations to model high-percentile exposures (e.g., P99.9) and calculate 95% confidence intervals for extreme values .
  • Sensitivity analysis : Identify variables (e.g., potato consumption rates, residue variability) contributing most to uncertainty .
  • Data robustness : Validate with large monitoring datasets to mitigate over-reporting or analytical errors .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Log-probit analysis : Estimate median effective concentrations (EC50) for acute toxicity .
  • ANOVA with post-hoc tests : Compare treatment groups in chronic studies (e.g., liver enzyme alterations) .
  • Non-linear regression : Model adsorption isotherms (e.g., Langmuir model) for environmental fate studies .

Advanced: What strategies address data gaps in this compound’s immunotoxic and endocrine-disrupting potential?

Answer:

  • In vitro assays : Use receptor-binding studies (e.g., estrogen/androgen receptors) to screen for endocrine activity .
  • Subchronic rodent studies : Assess immune markers (e.g., splenic lesions, lymphocyte counts) over 90-day exposures .
  • Metabolite tracking : Quantify 3-chloroaniline (a carcinogenic analog) using GC-MS to evaluate bioactivation pathways .

Basic: How should long-term agricultural studies evaluate this compound’s effects on potato sprouting and yield?

Answer:

  • Experimental design : Multi-year field trials with control groups (untreated) and variable application rates (e.g., 10–50 g/ton) .
  • Metrics : Track sprout suppression efficacy, tuber weight, and post-storage processing quality (e.g., fry color) .
  • Residue monitoring : Correlate application timing with residual this compound levels using HPLC at harvest and storage intervals .

Advanced: How can adsorption studies improve predictions of this compound’s environmental persistence?

Answer:

  • Isotherm models : Fit experimental data to Langmuir (qₘ = max adsorption capacity) or Freundlich models to predict soil/water partitioning .
  • Organic matter adjustment : Measure adsorption coefficients (Kₒc) in soils with varying organic carbon content (high Kₒc reduces leaching risk) .
  • pH dependence : Test degradation rates at pH 4–9 to assess hydrolysis stability (e.g., 90% persistence at pH 7 after 32 days) .

Basic: What protocols confirm this compound residues in crops when regulatory thresholds are exceeded?

Answer:

  • LC-MS/MS confirmation : Use tandem mass spectrometry with diagnostic ions (m/z 214 → 171) for unambiguous identification .
  • Matrix-matched calibration : Correct for matrix effects (e.g., ion suppression in potato extracts) .
  • Proficiency testing : Participate in inter-laboratory comparisons to validate method reproducibility .

Advanced: How can researchers mitigate ecological risks of this compound in aquatic ecosystems?

Answer:

  • Microcosm studies : Simulate freshwater ecosystems to assess chronic effects on algae, daphnia, and fish .
  • Bioaccumulation assays : Measure bioconcentration factors (BCF) in benthic organisms .
  • Alternative formulations : Test slow-release formulations or biodegradable analogs to reduce non-target exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.